molecular formula C23H34FN3O2 B3788181 N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide

Cat. No.: B3788181
M. Wt: 403.5 g/mol
InChI Key: KTFUVVUOYKNKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a piperidine ring, an amide group, and a fluorophenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine and piperidine rings, followed by the introduction of the fluorophenyl group and the acetyl group. The final step would likely involve the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the pyrrolidine and piperidine rings would give the molecule a certain degree of rigidity, while the fluorophenyl group could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O2/c1-2-26-12-4-7-21(26)17-25-22(28)9-8-18-10-13-27(14-11-18)23(29)16-19-5-3-6-20(24)15-19/h3,5-6,15,18,21H,2,4,7-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFUVVUOYKNKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide
Reactant of Route 3
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide
Reactant of Route 4
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide
Reactant of Route 5
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.